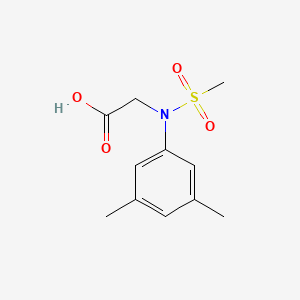

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (N-Methyl-3,5-dimethylphenylsulfonylglycine) is an organosulfur compound with a wide range of applications in the scientific research field. It is a non-toxic, odorless, and colorless solid compound with an empirical formula of C9H13NO4S. It is most commonly used as a reagent in organic synthesis and as a catalyst in a variety of reactions.

Applications De Recherche Scientifique

Osmolyte and Cytoprotective Roles

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine, as part of the broader category of glycine derivatives, has been studied for its osmolyte and cytoprotective properties. In plant biology, compounds like glycine betaine (GB) and related amino acids are known for their significant roles in enhancing plant resilience against environmental stresses such as drought, salinity, and extreme temperatures. These compounds, including glycine derivatives, contribute to osmotic adjustment, thereby maintaining enzyme and membrane integrity under stress conditions. Such protective roles are not limited to plants; they extend to animal cells, where they contribute to homocysteine metabolism and act as protein stabilizers. The cytoprotective properties of glycine derivatives, including antioxidative and anti-inflammatory effects, have been documented across various biological systems, highlighting their potential for broad applications in health and agriculture (Ashraf & Foolad, 2007).

Neurotransmission and Cognitive Enhancement

Glycine and its derivatives play crucial roles in neurotransmission, acting as modulators at N-methyl-D-aspartate type glutamate receptors (NMDARs) and glycine receptors. This dual role facilitates both excitatory and inhibitory neurotransmission, crucial for maintaining the balance within the central nervous system. The involvement of glycine in modulating NMDARs has implications for cognitive functions, with studies indicating potential benefits in enhancing cognitive performance and offering therapeutic strategies for disorders characterized by cognitive deficits. The modulation of NMDARs by glycine derivatives suggests their applicability in developing treatments aimed at improving cognitive outcomes in psychiatric and neurological conditions (Bannai & Kawai, 2012).

Metabolic and Immunomodulatory Effects

Glycine derivatives have been implicated in various metabolic pathways, highlighting their potential as regulators in cellular metabolism. Beyond their role as osmolytes, these compounds are involved in critical metabolic pathways, including those associated with ethanol, lipid, carbohydrate, and protein metabolism. The regulatory effects of glycine on enzymes and transcription factors involved in these pathways suggest potential therapeutic applications in metabolic disorders, liver protection, and immune system modulation. The ability of glycine derivatives to influence the expression and activity of metabolic enzymes and transcription factors points to their comprehensive role in cellular physiology and their potential in therapeutic interventions targeting metabolic and immunological dysfunctions (Figueroa-Soto & Valenzuela-Soto, 2018).

Propriétés

IUPAC Name |

2-(3,5-dimethyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-4-9(2)6-10(5-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXVZYPPBRNBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235568 |

Source

|

| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

CAS RN |

353502-16-6 |

Source

|

| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353502-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.